molecular formula C7H3Cl3O B1294631 2,5-Dichlorobenzoyl chloride CAS No. 2905-61-5

2,5-Dichlorobenzoyl chloride

Cat. No. B1294631
CAS No.: 2905-61-5
M. Wt: 209.5 g/mol
InChI Key: RSINFFVFOTUDEC-UHFFFAOYSA-N
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Patent
US05625010

Procedure details

4'-Acetoxy-2,5-dichlorobenzophenone is prepared by treating 4'-Hydroxy-2,5-dichlorobenzophenone, which is prepared by the Friedel-Crafts acylation of phenol with 2,5-dichlorobenzoyl-chloride, with acetyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:17])[C:9]2[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=2[Cl:16])=[CH:4][CH:3]=1.[C:18]1([OH:24])C=CC=C[CH:19]=1.ClC1C=CC(Cl)=CC=1C(Cl)=O.C(Cl)(=O)C>>[C:18]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:17])[C:9]2[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=2[Cl:16])=[CH:6][CH:7]=1)(=[O:24])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C1=C(C=CC(=C1)Cl)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C(C1=C(C=CC(=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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